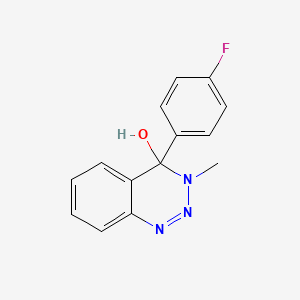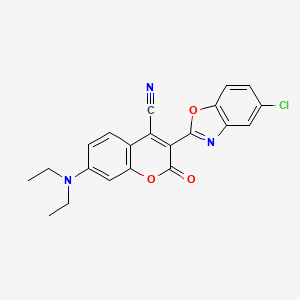
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol is a complex organic compound with a unique structure that includes a purine base, a cyclobutyl ring, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Cyclobutyl Ring: The cyclobutyl ring is introduced through a cycloaddition reaction, where the purine base reacts with a suitable cyclobutene derivative under specific conditions.
Introduction of the Methanol Group: The final step involves the addition of a methanol group to the cyclobutyl ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A nucleoside with a similar purine base structure but lacking the cyclobutyl and methanol groups.
Cyclobutylmethanol: A simpler compound with a cyclobutyl ring and a methanol group but without the purine base.
6-Amino-9H-purine: The purine base component of the compound, without the cyclobutyl and methanol groups.
Uniqueness
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol is unique due to its combination of a purine base, a cyclobutyl ring, and a methanol group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the presence of the cyclobutyl ring may enhance the compound’s stability and reactivity, while the methanol group can participate in various chemical reactions.
Eigenschaften
Molekularformel |
C12H15N5O |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
[(2E)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol |
InChI |
InChI=1S/C12H15N5O/c13-11-10-12(15-6-14-11)17(7-16-10)4-3-8-1-2-9(8)5-18/h3,6-7,9,18H,1-2,4-5H2,(H2,13,14,15)/b8-3+ |
InChI-Schlüssel |
SLCDRONCTWUSDF-FPYGCLRLSA-N |
Isomerische SMILES |
C1C/C(=C\CN2C=NC3=C(N=CN=C32)N)/C1CO |
Kanonische SMILES |
C1CC(=CCN2C=NC3=C(N=CN=C32)N)C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)

![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)

![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)


![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
